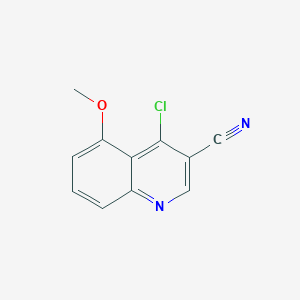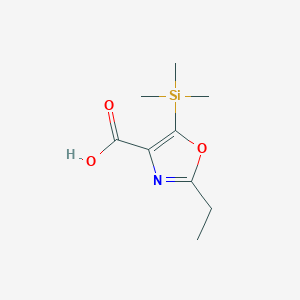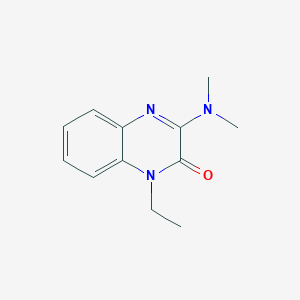
Cyclopentanone, 3-(dimethylphenylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethyl(phenyl)silyl)cyclopentanone is an organosilicon compound with the molecular formula C13H18OSi It is characterized by the presence of a cyclopentanone ring substituted with a dimethyl(phenyl)silyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl(phenyl)silyl)cyclopentanone typically involves the reaction of cyclopentanone with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl enolate intermediate, which then undergoes silylation to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 3-(Dimethyl(phenyl)silyl)cyclopentanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethyl(phenyl)silyl)cyclopentanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction could produce silanes .
Applications De Recherche Scientifique
3-(Dimethyl(phenyl)silyl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is utilized in the production of silicon-containing materials and catalysts.
Mécanisme D'action
The mechanism by which 3-(Dimethyl(phenyl)silyl)cyclopentanone exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and influence the reactivity of the cyclopentanone ring. These interactions are crucial for the compound’s role in organic synthesis and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilylcyclopentanone
- Phenylsilylcyclopentanone
- Dimethylsilylcyclopentanone
Uniqueness
3-(Dimethyl(phenyl)silyl)cyclopentanone is unique due to the presence of both dimethyl and phenyl groups attached to the silicon atom. This combination imparts distinct reactivity and stability compared to other silyl-substituted cyclopentanones. The phenyl group enhances the compound’s ability to participate in various chemical reactions, while the dimethyl groups provide steric protection .
Propriétés
Numéro CAS |
109023-10-1 |
|---|---|
Formule moléculaire |
C13H18OSi |
Poids moléculaire |
218.37 g/mol |
Nom IUPAC |
3-[dimethyl(phenyl)silyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H18OSi/c1-15(2,12-6-4-3-5-7-12)13-9-8-11(14)10-13/h3-7,13H,8-10H2,1-2H3 |
Clé InChI |
ATYQIQHFAGEZRO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1CCC(=O)C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione](/img/structure/B11887413.png)


![4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11887446.png)
